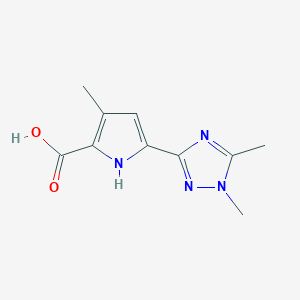
5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid: is a chemical compound that features a unique structure combining a triazole ring and a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and acyl chlorides under acidic conditions.
Formation of the Pyrrole Ring: The pyrrole ring is often synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of ammonia or primary amines.
Coupling of the Rings: The triazole and pyrrole rings are then coupled through a series of condensation reactions, often involving catalysts such as palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are often employed to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including changes in cellular signaling pathways and metabolic processes.
Comparaison Avec Des Composés Similaires
5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid: can be compared with other similar compounds, such as:
1,2,4-Triazole derivatives: Known for their antifungal and antimicrobial properties.
Pyrrole derivatives: Studied for their potential in drug development and material science.
The uniqueness of This compound lies in its combined structure, which may offer synergistic effects and enhanced biological activity compared to its individual components.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
5-(1,5-dimethyl-1,2,4-triazol-3-yl)-3-methyl-1H-pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H12N4O2/c1-5-4-7(12-8(5)10(15)16)9-11-6(2)14(3)13-9/h4,12H,1-3H3,(H,15,16) |
Clé InChI |
YSWXNBMRNLCWBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC(=C1)C2=NN(C(=N2)C)C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


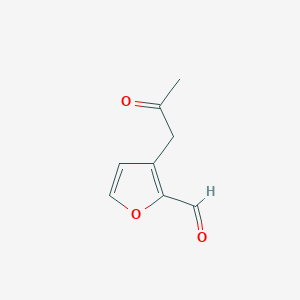
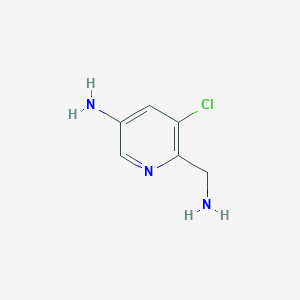
![Methyl benzo[c]isothiazole-5-carboxylate](/img/structure/B13032646.png)
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-7-carboxylicacid](/img/structure/B13032649.png)

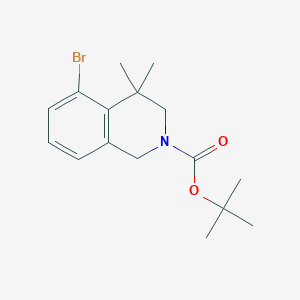
![3-bromo-4-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13032665.png)
![Benzo[d]isoxazol-3-yl 4-methylbenzenesulfonate](/img/structure/B13032671.png)
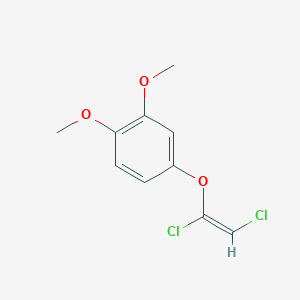
![1-Amino-1-[2-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13032684.png)
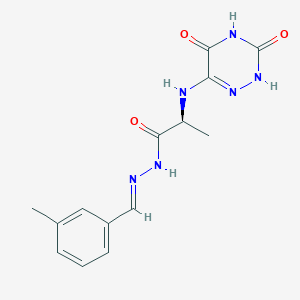
![4-(2,2,2-Trifluoroacetyl)-3,4-dihydro-2H-benzo[b][1,4]thiazine-7-carboxylic acid](/img/structure/B13032692.png)
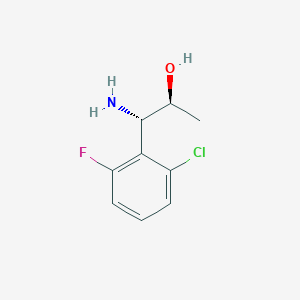
![(2R,3R,4S,5R)-5-(7-Amino-3H-imidazo[4,5-B]pyridin-3-YL)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-YL benzoate](/img/structure/B13032711.png)
